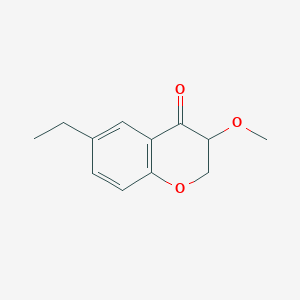

6-Ethyl-3-methoxychroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-ethyl-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H14O3/c1-3-8-4-5-10-9(6-8)12(13)11(14-2)7-15-10/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

IHPSWNGHCDROAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCC(C2=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 3 Methoxychroman 4 One and Analogues

Established Synthetic Pathways to the Chromanone Core

The construction of the fundamental chromanone framework can be achieved through several well-established synthetic routes. scilit.comrsc.orgnih.gov These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions from Substituted Phenols and Related Precursors

A primary and versatile approach to chromanone synthesis involves the cyclization of substituted phenols. ijrpc.comresearchgate.net This strategy typically begins with a phenol (B47542) derivative that bears a side chain amenable to intramolecular cyclization.

One common method is the intramolecular condensation of o-hydroxyaryl ketones or related compounds. ijrpc.comorganic-chemistry.org For instance, the reaction of a 2'-hydroxyacetophenone (B8834) derivative with an appropriate reagent can lead to the formation of the chromanone ring. Various catalysts, including acids and bases, can be employed to facilitate this ring closure. ijrpc.com Polyphosphoric acid and para-toluene sulfonic acid are examples of acidic catalysts used in these cyclization reactions. ijrpc.com

Another approach involves the Michael addition of phenols to α,β-unsaturated compounds. For example, phenols can react with acrylonitrile (B1666552) in the presence of a base to form 3-aryloxypropanenitriles, which can then be cyclized under acidic conditions to yield 4-chromanones. researchgate.net

Condensation Reactions in Chromanone Synthesis

Condensation reactions are fundamental to the synthesis of the chromanone scaffold. researchgate.netrsc.orgwikipedia.orgjst.go.jp These reactions often involve the formation of a key carbon-carbon or carbon-oxygen bond to construct the heterocyclic ring.

The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can be adapted for chromone (B188151) synthesis, which can then be reduced to chromanones. wikipedia.org A variation, the Simonis chromone cyclization, involves the reaction of phenols with β-ketoesters in the presence of phosphorus pentoxide to directly form chromones. wikipedia.org

Aldol-type condensation reactions have also been employed. An organocatalytic aldol/oxa-Michael reaction has been developed to produce 2,3-ring substituted chromanones diastereoselectively. nih.gov This method involves the reaction of linear diketo phenols in the presence of an organocatalyst like pyrrolidine. nih.gov

Heterocyclic Ring Formation Strategies for Chromanones

Various strategies have been developed for the formation of the heterocyclic chromanone ring, often focusing on creating the pyranone ring fused to the benzene (B151609) ring. scilit.comresearchgate.netchim.it

Radical cyclization reactions have emerged as a powerful tool for synthesizing 3-substituted chroman-4-ones. researchgate.net These reactions can be initiated from o-allyloxybenzaldehydes, leading to the formation of the chromanone ring with a substituent at the 3-position. researchgate.net

Another strategy involves the fluorinative cyclization of o-hydroxyarylenaminones. rsc.org This method allows for the introduction of fluorine atoms into the chromanone structure during the ring-forming step. The reaction conditions, particularly the solvent, can be tuned to control the degree of fluorination. rsc.org

Targeted Synthesis of 6-Ethyl-3-methoxychroman-4-one

The synthesis of the specifically substituted this compound requires methods to introduce the ethyl group at the 6-position of the aromatic ring and the methoxy (B1213986) group at the 3-position of the heterocyclic ring.

Strategies for Introducing the 6-Ethyl Moiety

The introduction of an ethyl group at the 6-position of the chromanone ring can be achieved either by starting with a pre-functionalized phenol or by functionalizing the chromanone core after its formation.

A common approach is to start with a phenol already bearing an ethyl group at the para-position to the hydroxyl group (4-ethylphenol). This substituted phenol can then be subjected to one of the established chromanone synthesis pathways. For example, a Friedel-Crafts acylation of 4-ethylphenol (B45693) with a suitable acylating agent can introduce the necessary side chain for subsequent cyclization.

Alternatively, the ethyl group can be introduced onto a pre-formed chromanone ring through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. However, controlling the regioselectivity of this reaction can be challenging.

Methodologies for Incorporating the 3-Methoxy Group

Introducing a methoxy group at the 3-position of the chromanone ring presents a specific synthetic challenge.

One potential route involves the synthesis of a 3-hydroxychromanone intermediate, which can then be methylated. The 3-hydroxy group can be introduced through various methods, including the oxidation of a chromanone enolate or the cyclization of a precursor containing a hydroxyl group at the appropriate position.

Another strategy could involve the use of a precursor that already contains the 3-methoxy functionality. For instance, a β-keto ester with a methoxy group at the α-position could be used in a condensation reaction with a suitable phenol derivative.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of chromanones, including this compound, often requires careful optimization of reaction conditions to maximize both yield and purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of related chromanone structures, the choice of solvent has been shown to significantly impact reaction outcomes. The use of toluene (B28343) as a solvent can increase the catalytic activity of rhodium complexes, leading to faster rates of 1,2-addition. nih.gov Conversely, halogenated solvents like dichloromethane (B109758) may decrease catalytic activity and suppress the formation of undesired byproducts. nih.gov In some cases, switching from a less effective solvent like CH2Cl2 to toluene has been shown to increase the yield of the desired chromanone product without generating unwanted adducts. nih.gov

Microwave-assisted reactions have also emerged as a powerful tool for optimizing chromanone synthesis. This technique can lead to improved yields and significantly reduced reaction times. For example, the intramolecular Stetter reaction for synthesizing chromanone derivatives has been successfully performed under solvent-free microwave activation, achieving yields of up to 97% in just 20 minutes at 100°C. organic-chemistry.org

The optimization of catalyst loading is another critical factor. In the asymmetric transfer hydrogenation of 3-benzyl-chroman-4-ones, increasing the catalyst loading from 10 mol% to 30 mol% was found to improve the chemical yield. nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis of chromanone derivatives, providing insights that can be applied to the synthesis of this compound.

| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

| Solvent | Toluene | Increased catalytic activity of rhodium complex | Dichloromethane | Decreased catalytic activity | nih.gov |

| Reaction Type | Conventional Heating | Longer reaction times | Microwave Activation | Reduced reaction times, enhanced conversions | organic-chemistry.org |

| Catalyst Loading | 10 mol% | Low chemical yield | 30 mol% | Excellent yield and enantioselectivity | nih.gov |

| Base/Acid Ratio | Varied ratios | Affected cis/trans isomer ratio and yield | Optimized 3:1 ratio | Improved yields | nih.gov |

Advanced Synthetic Techniques for Chromanone Derivatization

Recent advancements in synthetic chemistry have provided a host of sophisticated techniques for the derivatization of the chromanone scaffold. These methods offer greater efficiency, control, and access to a wider range of structurally diverse analogs.

Catalytic Approaches in Chromanone Synthesis

A variety of catalytic systems have been developed to facilitate the synthesis of chromanones. These include both metal-based and organocatalytic approaches.

Palladium Catalysis: Palladium complexes have proven to be highly effective for the synthesis of chromanones. For example, palladium-catalyzed asymmetric conjugate arylation of 2-substituted chromones using chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands allows for the enantioselective construction of tetrasubstituted stereocenters at the C2 position. rsc.orgrsc.org This method is applicable to a range of arylboronic acids and substituted chromones, affording good yields and excellent enantioselectivities. rsc.org

Rhodium Catalysis: Rhodium-based catalysts have been utilized for the asymmetric intramolecular cyclopropanation to produce cyclopropane-fused chromanone derivatives. nih.gov

Cobalt Catalysis: Cobalt(II)-based catalytic systems, supported by chiral amidoporphyrin ligands, have been employed for the stereoselective construction of cyclopropane-fused tricyclic chromanones. nih.gov This radical bicyclization process provides high yields with excellent control over both diastereoselectivities and enantioselectivities. nih.gov

Other Metal Catalysts: Other metals like nickel have been used in the reductive cyclization of alkynyl and carbonyl groups to synthesize chiral chromans. chemrxiv.orgchemrxiv.org Catalysts such as phosphorus oxychloride, polyphosphoric acid, and para-toluene sulfonic acid have also been used in chromone ring closure reactions. ijrpc.com

Organocatalysis: Chiral organocatalysts have been employed for the asymmetric synthesis of chromanones through intermolecular reactions. nih.gov

Solvent-Free and Environmentally Conscious Synthetic Methods for Chromanone Derivatives

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for chromanone synthesis.

One notable approach is the use of microwave activation under solvent-free conditions. This has been particularly successful in the intramolecular Stetter reaction, where alkylthiazolium-based ionic liquids catalyze the formation of chromanone derivatives in excellent yields and with very short reaction times. organic-chemistry.org This method avoids the use of volatile and often toxic organic solvents.

Another green approach involves grinding reactants together in the absence of a solvent. The condensation of substituted chromanones with aromatic aldehydes has been achieved using a solvent-free grinding method in the presence of sodium hydroxide. sioc-journal.cn This technique offers advantages such as simpler work-up procedures, shorter reaction times, and milder conditions. sioc-journal.cn

Furthermore, catalyst- and solvent-free methods have been developed. For instance, the three-component reaction of 3-formylchromone with certain reagents under thermal conditions can produce chromonyl chalcones, which are precursors to bioactive pyrazoline derivatives. researchgate.net A greener protocol for the one-pot synthesis of 3-Se/S-4H-chromen-4-ones has also been described, using KIO3 as a catalyst in the presence of glycerol (B35011) under solvent-free conditions. acs.org

The following table highlights some of the environmentally conscious methods for chromanone synthesis.

| Method | Catalyst | Conditions | Advantages | Reference |

| Microwave Activation | Alkylthiazolium-based ionic liquids | Solvent-free, 100°C, 20 min | High yields, short reaction times, green conditions | organic-chemistry.org |

| Grinding | Sodium hydroxide | Solvent-free | Simple work-up, shorter reaction time, mild conditions | sioc-journal.cn |

| Thermal Reaction | None | Solvent-free, 80°C | Catalyst-free, short reaction time | researchgate.net |

| KIO3/Glycerol System | KIO3 | Solvent-free | Greener protocol, good to excellent yields | acs.org |

Stereoselective Synthesis of Chiral Chromanone Structures

The synthesis of enantiomerically pure chiral chromanones is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. Several stereoselective methods have been developed to address this challenge. nih.gov

One of the primary strategies involves the asymmetric reduction of a chromone to a chromanone. nih.gov This has been achieved using rhodium and iridium catalyst systems with chiral ligands, where extensive optimization of the metal counterion, ligand, solvent, and pressure is crucial for achieving high enantioselectivity. nih.gov

Another key approach is the catalytic enantioselective conjugate addition to chromones. Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, using chiral ligands like PyDHIQ, has been a breakthrough in creating tetrasubstituted stereocenters at the C2 position with high enantioselectivity. rsc.orgrsc.org

Intramolecular cyclization reactions also play a vital role. For example, quinine-catalyzed stereoselective cyclization of o-tigloylphenol has been investigated, although achieving high levels of enantioselectivity can be challenging. nih.gov

Furthermore, asymmetric transfer hydrogenation of 3-benzyl-chroman-4-ones using Noyori's ruthenium catalysts provides a pathway to enantiomerically pure 3-benzyl-chroman-4-ols, which can then be re-oxidized to the corresponding (R)- or (S)-homoisoflavanones. nih.gov This method can proceed with accompanying dynamic kinetic resolution to enhance the yield of the desired stereoisomer. nih.gov

The development of these stereoselective synthetic methods is crucial for accessing specific chiral chromanone structures, which is essential for detailed structure-activity relationship studies. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 6 Ethyl 3 Methoxychroman 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a complete and unambiguous assignment of the proton and carbon skeletons can be achieved.

The ¹H NMR spectrum of 6-Ethyl-3-methoxychroman-4-one provides detailed information about the number of different types of protons and their neighboring environments. The ethyl group at the C-6 position is readily identified by its characteristic spin-spin coupling pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl (-CH₃) protons, which in turn appear as a triplet. The methoxy (B1213986) group (-OCH₃) at C-3 typically presents as a sharp singlet, as it has no adjacent protons to couple with. The protons on the aromatic ring (H-5, H-7, and H-8) exhibit distinct signals in the downfield region, with their splitting patterns determined by their coupling to adjacent aromatic protons. The diastereotopic protons of the methylene group at C-2 and the proton at C-3 also show specific correlations. researchgate.net

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~7.70 | d | ~2.3 | H-5 |

| ~7.30 | dd | ~8.5, 2.3 | H-7 |

| ~6.90 | d | ~8.5 | H-8 |

| ~4.60 - 4.80 | m | - | H-2 |

| ~4.10 | dd | ~4.0, 2.0 | H-3 |

| ~3.50 | s | - | -OCH₃ |

| ~2.65 | q | ~7.6 | -CH₂CH₃ |

Note: Data are predicted based on known values for similar chroman-4-one structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) analysis, the type of each carbon (C, CH, CH₂, CH₃) can be determined. The most downfield signal corresponds to the carbonyl carbon (C-4) due to the strong deshielding effect of the oxygen atom. Aromatic carbons appear in the intermediate region, while the aliphatic carbons of the chroman ring, ethyl group, and methoxy group are found in the upfield region. DEPT-135 experiments are particularly useful, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. libretexts.orgmdpi.com

Table 2: Predicted ¹³C NMR Spectroscopic Data and DEPT Analysis for this compound

| Chemical Shift (δ ppm) | DEPT-135 | Assignment |

|---|---|---|

| ~192.0 | Absent | C-4 (C=O) |

| ~160.0 | Absent | C-8a |

| ~138.0 | CH | C-7 |

| ~135.0 | Absent | C-6 |

| ~127.0 | CH | C-5 |

| ~121.0 | Absent | C-4a |

| ~117.5 | CH | C-8 |

| ~78.0 | CH | C-3 |

| ~68.0 | CH₂ | C-2 |

| ~56.0 | CH₃ | -OCH₃ |

| ~28.0 | CH₂ | -CH₂CH₃ |

Note: Data are predicted based on known values for similar chroman-4-one structures. Actual values may vary depending on the solvent and experimental conditions. libretexts.org

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key COSY correlations would be observed between the -CH₂ and -CH₃ protons of the ethyl group, and between adjacent protons on the aromatic ring (e.g., H-7 and H-8).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates protons directly with the carbons to which they are attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~2.65 ppm would show a correlation to the carbon signal at ~28.0 ppm, confirming their assignment as the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically two to three bonds), which is crucial for piecing together the molecular framework. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C-3 carbon.

Correlations from the ethyl methylene protons to the C-5, C-6, and C-7 carbons of the aromatic ring, confirming the position of the ethyl substituent.

Correlations from the H-5 proton to the C-4 (carbonyl) and C-8a carbons, confirming the connectivity of the aromatic ring to the heterocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation, which helps in structural confirmation. For this compound (C₁₂H₁₄O₃), the expected exact mass would be determined. The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that corresponds to this mass. rsc.org

The fragmentation pattern is also characteristic. Common fragmentation pathways for chroman-4-ones involve a Retro-Diels-Alder (RDA) reaction on the heterocyclic ring. Other likely fragmentations would include the loss of the ethyl group ([M-29]⁺) and the methoxy group ([M-31]⁺). Analysis of these fragments provides strong corroborating evidence for the proposed structure. rsc.orgdeepdyve.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.orgdeepdyve.com

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is indicative of the conjugated ketone carbonyl group. nih.govlibretexts.org

C-O Stretch: Absorptions corresponding to the aryl-alkyl ether and the aliphatic ether linkages would appear in the 1250-1050 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethyl and chroman ring methylene groups) appears just below 3000 cm⁻¹. libretexts.org

X-ray Crystallography for Solid-State Structural Determination (Applicable for Crystalline Analogues)

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography studies on analogous chroman-4-one compounds provide invaluable information about the solid-state conformation. nih.gov Studies on crystalline derivatives, such as naringenin, have shown that the heterocyclic pyrone ring typically adopts a flattened chair-like or half-chair conformation. researchgate.net This analysis reveals precise bond lengths, bond angles, and the planarity of the ring system, offering a definitive picture of the molecule's three-dimensional structure in the crystalline state. Such data is also crucial for validating computational models and understanding intermolecular interactions within the crystal lattice. nih.govcore.ac.uk

Computational Chemistry and Molecular Modeling Investigations of 6 Ethyl 3 Methoxychroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide array of molecular attributes, including geometry, energy, and electronic distribution, which are critical for interpreting chemical behavior.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational efficiency. scirp.orgmdpi.com It is used to determine the electronic structure of molecules, providing insights into their stability and reactivity. scirp.org For chromanone derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and calculate thermodynamic parameters. scirp.orgresearchgate.net

The electronic structure of 6-Ethyl-3-methoxychroman-4-one, as elucidated by DFT, would reveal the distribution of electron density across the molecule. The electron-donating effects of the ethyl and methoxy (B1213986) groups, combined with the electron-withdrawing nature of the carbonyl group, create a specific electronic landscape that governs its reactivity. Conceptual DFT provides a framework for defining and understanding chemical reactivity through various indices. mdpi.com

Table 1: Representative DFT-Calculated Properties for Chromanone-like Structures Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound was not available in the searched literature.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., -1107 a.u.) materialsciencejournal.org | Indicates the thermodynamic stability of the optimized geometry. |

| Dipole Moment | ~4.0 - 5.0 Debye materialsciencejournal.org | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | High (e.g., >20 eV) researchgate.netscispace.com | Measures the capacity of the molecule to accept electrons, indicating its potential as an electrophile. |

| Nucleophilicity Index (N) | Varies | Measures the capacity of the molecule to donate electrons, indicating its potential as a nucleophile. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netd-nb.info The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscispace.com

For this compound, the HOMO is expected to be localized around the electron-rich aromatic ring and the methoxy group, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group and the adjacent pyranone ring, marking the sites susceptible to nucleophilic attack. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. researchgate.net

Table 2: Illustrative FMO Analysis Data for a Chromanone-like Scaffold Note: Values are representative and derived from studies on similar heterocyclic systems, as specific data for this compound was not found. nih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -5.5 to -6.0 | Represents the outermost electrons; indicates regions prone to electrophilic attack. |

| LUMO | ~ -1.8 to -2.2 | Represents the lowest energy empty orbital; indicates regions prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 3.6 to 4.0 | A smaller gap implies higher chemical reactivity and polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netwolfram.com

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms. researchgate.net Such maps are invaluable for predicting intermolecular interactions and understanding the molecule's recognition patterns. scispace.comnih.gov The MEP is typically calculated at an optimized geometry, for instance, using the B3LYP/6-31G(d) level of theory. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Flexibility

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net By simulating the physical motions of atoms and molecules, MD can explore the conformational landscape, revealing the flexibility and preferred shapes of a molecule in different environments. longdom.orgencyclopedia.pub

For this compound, MD simulations would be crucial for understanding the flexibility of the ethyl group and the conformational dynamics of the chromanone ring system. The pyranone ring can adopt various conformations, such as a flattened boat or envelope. nih.gov These simulations, which can be run for nanoseconds or even microseconds, provide insights into how the molecule might adapt its shape upon binding to a biological target, a phenomenon essential for induced-fit interactions. researchgate.netscielo.br The simulations track trajectories that can be analyzed for properties like the radius of gyration and root mean square deviation (RMSD) to assess structural stability and conformational changes. longdom.org

Molecular Docking Studies for Elucidating Potential Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. scispace.comresearchgate.net

In the context of this compound, docking studies could be performed against various protein targets to explore its potential biological activities. Chromanone scaffolds are known to interact with a range of enzymes and receptors. nih.govresearchgate.net The docking process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like intermolecular energies, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. A lower docking score generally indicates a more favorable binding affinity. nih.gov For instance, docking studies on similar chromanone derivatives have been performed against targets like cyclooxygenase-2 (COX-2). researchgate.net

Table 3: Hypothetical Molecular Docking Results Note: This table presents a hypothetical scenario for illustrative purposes, as specific docking studies for this compound were not available in the searched literature. Target and scores are based on studies of related compounds. researchgate.net

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (e.g., 1CX2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with carbonyl oxygen, hydrophobic interaction with ethyl group. |

| A Kinase (e.g., 4AT9) | -7.9 | Val23, Ala35, Leu128 | Hydrophobic interactions with the aromatic ring and ethyl substituent. |

| Main Protease of SARS-CoV-2 (e.g., 6LU7) | -7.2 | His41, Cys145, Gln189 | Hydrogen bond with methoxy group, π-π stacking with aromatic ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Recognition Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org By developing mathematical models based on the physicochemical properties (descriptors) of molecules, QSAR can predict the activity of new, untested compounds. rsc.org

For a series of chromanone derivatives including this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a predictive model can be built. This model would help to identify the key molecular features of the chromanone scaffold—such as the size and nature of the substituent at the 6-position or the presence of the methoxy group at the 3-position—that are crucial for molecular recognition and biological effect. nih.gov

Mechanistic Investigations of Biological Interactions for Chromanone Derivatives

Exploration of Enzymatic Inhibition/Activation Mechanisms by Chromanones (e.g., Monoamine Oxidase-B, α-glucosidase, Acetylcholinesterase, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1)

The chromanone scaffold is a prominent feature in a variety of natural and synthetic compounds that exhibit a broad range of biological activities. nih.gov A key aspect of their mechanism of action involves the inhibition or activation of specific enzymes.

Monoamine Oxidase-B (MAO-B): Chromanone derivatives have been identified as potent inhibitors of MAO-B, an enzyme linked to neurodegenerative disorders like Parkinson's disease. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on chromanone analogs have revealed that substitutions at various positions on the chromanone nucleus can significantly influence their inhibitory potency. For instance, some studies have shown that substituents at the C7 position, particularly those with a fluorbenzyloxy group, can markedly enhance MAO-B inhibition. acs.org A series of (E)-3-heteroarylidenechroman-4-ones has also yielded potent and selective MAO-B inhibitors. acs.org

α-Glucosidase: Certain chromanone derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This makes them potential candidates for managing diabetes. nih.gov Benzylidene-4-chromanone derivatives, in particular, have been investigated as novel α-glucosidase inhibitors. nih.gov SAR studies suggest that substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone scaffold are crucial for developing effective antidiabetic agents. nih.gov

Acetylcholinesterase (AChE): Chromanone-based compounds have been explored as inhibitors of acetylcholinesterase, a key enzyme in the cholinergic system and a target for Alzheimer's disease therapies. acs.orgworktribe.com Kinetic studies have indicated that some chromanone derivatives act as mixed-type inhibitors, targeting both the catalytic and peripheral anionic sites of AChE. worktribe.com Hybrids of chromanone with other pharmacophores, such as 1-benzyl-1,2,3,6-tetrahydropyridine, have been synthesized and shown to possess significant dual inhibitory activity against both AChE and MAO-B. worktribe.com

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Flavonoids with a chromone (B188151) structure, such as transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), have been shown to inhibit ENPP1. mdpi.com This enzyme is involved in regulating tissue mineralization and modulating the immune system. mdpi.com The inhibitory activity of such compounds against snake venom phosphodiesterase, which is structurally related to ENPP1, suggests their potential as ENPP1 inhibitors. mdpi.com

Table 1: Enzymatic Inhibition by Chromanone Derivatives

| Enzyme Target | Chromanone Derivative Class | Key Findings |

|---|---|---|

| Monoamine Oxidase-B (MAO-B) | (E)-3-heteroarylidenechroman-4-ones | Potent and selective inhibition. acs.org |

| α-Glucosidase | Benzylidene-4-chromanone derivatives | Potential for antidiabetic applications. nih.gov |

| Acetylcholinesterase (AChE) | Chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids | Dual inhibition of AChE and MAO-B. worktribe.com |

| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Transilitin (a flavonoid with a chromone core) | Inhibition of a structurally related snake venom phosphodiesterase. mdpi.com |

Analysis of Receptor Binding and Modulatory Effects in Biological Systems

The biological effects of chromanone derivatives are also mediated through their interaction with various receptors.

Sigma Receptors (σ1 and σ2): A series of tailored chromanones has been evaluated for their binding affinity to σ1 and σ2 receptors, which are implicated in Alzheimer's disease. nih.govacs.org Certain chromanone derivatives, particularly those with an azepane moiety connected via a linker, have demonstrated high affinity for both σ1 and σ2 receptors, in addition to inhibiting cholinesterases and MAO-B. nih.govacs.org The selectivity for σ1 over σ2 can vary significantly depending on the specific substitutions on the chromanone scaffold. nih.gov

Estrogen Receptors (ER): A novel chromanone derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been identified as a dual inhibitor of the estrogen receptor (ER) and the Akt kinase pathway in acute myeloid leukemia cells. nih.gov In silico docking studies have shown a high binding efficacy of this compound towards ER. nih.gov

Adenosine (B11128) Receptors (ARs): While not directly focused on 6-Ethyl-3-methoxychroman-4-one, studies on related coumarin-chalcone hybrids have explored their modulatory effects on human adenosine receptors (hA1, hA2A, hA3, and hA2B). mdpi.com The binding affinity and selectivity of these compounds are influenced by the number and position of substituents on the core scaffold. mdpi.com This highlights the potential for chromanone derivatives to be designed as specific adenosine receptor ligands.

Table 2: Receptor Binding of Chromanone Derivatives

| Receptor Target | Chromanone Derivative Example | Key Findings |

|---|---|---|

| Sigma-1 (σ1) Receptor | Azepane-bearing chromanones | High, nanomolar affinity. nih.govacs.org |

| Sigma-2 (σ2) Receptor | Azepane-bearing chromanones | High affinity, with varying selectivity versus σ1. nih.govacs.org |

| Estrogen Receptor (ERα) | 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one | Inhibitory activity in acute myeloid leukemia cells. nih.gov |

Elucidation of Cellular Pathway Modulation by Chromanone Scaffolds (e.g., NF-kB signaling pathways, MAPK signaling pathways)

Chromanone scaffolds can exert their biological effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway: Some chromanone derivatives have been shown to suppress the NF-κB (nuclear factor kappa light chain enhancer of activated B cells) signaling pathway. nih.gov For example, a new chromanone, violacein (B1683560) A, isolated from Streptomyces violaceoruber, has been identified as a potential therapeutic for inflammation-related diseases due to its ability to inhibit this pathway. nih.gov

MAPK Signaling Pathways: Certain chromanone derivatives can inhibit the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathways. nih.gov This action can lead to a decrease in the production of nitric oxide and pro-inflammatory cytokines, demonstrating the anti-inflammatory potential of these compounds. nih.gov

PI3K/Akt Signaling Pathway: The chromone derivative LY294002 is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. acs.orgtandfonline.com This compound has been shown to be active against malignant osteosarcoma cells by modulating the PI3K/Akt/fatty acid synthase signaling pathway. acs.org The dual inhibition of ER and the Akt kinase pathway by the chromanone SBL-060 further underscores the importance of this pathway as a target for chromanone derivatives. nih.gov

Strategies for Identification and Validation of Molecular Targets in Cellular Contexts

Identifying and validating the molecular targets of bioactive compounds like chromanones is a critical step in drug discovery and understanding their mechanisms of action.

A variety of experimental and computational approaches are employed for this purpose:

Experimental Screening Techniques: High-throughput screening (HTS) assays, including biochemical and cell-based assays, are used to identify compounds that modulate the activity of a specific target or produce a desired cellular phenotype. fiveable.mempg.de

Computational Methods: Molecular docking and simulation studies are valuable tools for predicting the binding affinity and mode of interaction between a compound and its potential protein target. worktribe.comnih.govresearchgate.net These in silico methods can help prioritize compounds for further experimental validation.

Chemical Genetics: This approach utilizes small molecules to perturb protein function in a manner analogous to genetic mutations, allowing for the study of biological processes and the identification of protein targets. researchgate.net

"Omics" Technologies: Genomics, proteomics, and metabolomics provide a global view of the cellular changes induced by a compound, offering clues to its mechanism of action and potential targets. researchgate.net Quantitative proteomics, for instance, can be used to identify proteins whose expression levels or post-translational modifications are altered upon compound treatment. mpg.de

Cellular Thermal Shift Assay (CETSA): This label-free method can be used to identify the direct protein targets of a small molecule within a cellular environment. researchgate.net

The validation of identified targets often involves a combination of techniques, such as gene knockdown or knockout experiments, the use of chemical probes, and antibody-based functional studies. fiveable.me

Future Research Trajectories and Applications in Chemical Biology

Development of Advanced Chromanone-Based Chemical Probes for Biological Systems

The inherent photophysical properties of the chromanone scaffold make it an attractive fluorophore for the development of chemical probes. nih.gov Future research will likely focus on harnessing and fine-tuning these properties in 6-Ethyl-3-methoxychroman-4-one to create advanced probes for imaging and sensing within biological systems.

One promising avenue is the design of probes for specific analytes, such as metal ions or reactive oxygen species. For instance, chromone-based Schiff base complexes have demonstrated selectivity for Cu2+ ions. nih.gov Similarly, fluorescent probes based on the chromone (B188151) fluorophore have been developed for detecting hydrogen sulfide (B99878) (H2S), a significant biological signaling molecule, even in acidic environments like those found in cancer tissues. rsc.org The 6-ethyl group on the benzene (B151609) ring of this compound can be strategically modified to modulate the probe's solubility and cellular localization, while the 3-methoxy group can influence the electronic properties of the fluorophore, potentially leading to probes with large Stokes shifts and high quantum yields.

Table 1: Potential Chromanone-Based Chemical Probes and Their Characteristics

| Probe Derivative of this compound | Target Analyte | Potential Sensing Mechanism | Desired Photophysical Properties |

|---|---|---|---|

| Amine-functionalized analogue | pH | Photoinduced Electron Transfer (PeT) | Ratiometric fluorescence |

| Azide-functionalized analogue | H2S | Reduction-triggered fluorescence turn-on | High selectivity and sensitivity |

Integration of this compound and its Analogues in Chemical Genetics Research

Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways, offering a powerful alternative to traditional genetic methods. researchgate.net The chromanone scaffold has been identified as a key component in molecules that inhibit various enzymes and receptors, making it a valuable tool for chemical genetics. acs.org

This compound and its derivatives can be systematically synthesized and screened against a wide array of biological targets. The ethyl group at the C-6 position and the methoxy (B1213986) group at the C-3 position provide handles for creating a library of analogues with diverse functionalities. This diversity is crucial for identifying potent and selective modulators of specific proteins. For example, chromanone derivatives have been investigated as inhibitors of PI3K kinases and monoamine oxidase B (MAO-B). acs.orgnih.gov By developing a library based on the this compound core, researchers can probe the function of these and other enzymes in cellular signaling and disease progression. The insights gained from such studies can help to validate new drug targets and provide the foundation for the development of novel therapeutics. nih.gov

Exploration of Novel Synthetic Pathways for Enhanced Functionalization of the Chromanone Scaffold

The advancement of chromanone-based research is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for chromanone synthesis exist, future research will focus on novel pathways that allow for precise and diverse functionalization of the this compound scaffold. researchgate.net

Site-selective C-H activation has emerged as a powerful tool for modifying complex molecules. nih.gov For the chromanone core, the keto group can direct transition-metal catalysts to functionalize the C-5 position. The electron-rich nature of the C-3 position allows for electrophilic coupling, while the C-2 position can be functionalized with nucleophilic partners. nih.gov Research into visible-light-induced reactions and photoredox catalysis also presents exciting opportunities for the mild and efficient synthesis of functionalized chromanones. rsc.orgresearchgate.net These advanced synthetic methods will enable the creation of a wider range of this compound analogues with tailored properties for specific biological applications.

Table 2: Advanced Synthetic Methodologies for Chromanone Functionalization

| Synthetic Methodology | Target Position on Chromanone Scaffold | Potential Reagents and Conditions | Advantages |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | C-5 | Palladium or Rhodium catalysts | High regioselectivity, atom economy |

| Photoredox Catalysis | C-3 | Visible light, photosensitizer, radical precursor | Mild reaction conditions, broad substrate scope |

Synergistic Approaches Combining Computational and Experimental Methodologies for Chromanone Research

The integration of computational and experimental methods is becoming increasingly crucial in modern chemical research. rasayanjournal.co.in For the study of this compound, a synergistic approach will accelerate the discovery and optimization of new compounds with desired biological activities.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the structural and electronic properties of this compound and its analogues. nih.govd-nb.info These in silico studies can guide the design of new derivatives with improved binding affinity and selectivity for a particular biological target. nih.gov For instance, computational analysis has been used to screen 6-substituted 3-formyl chromone derivatives for their anti-diabetic potential. nih.gov The predictions from these computational models can then be validated through experimental synthesis and biological evaluation. Spectroscopic techniques like NMR and IR, along with X-ray crystallography, provide detailed structural information that can be correlated with the computational results. mdpi.com This iterative cycle of computational design, synthesis, and experimental testing will streamline the development of novel chromanone-based tools and therapeutic leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.